molecular formula C12H7BrN2OS B8367186 7-Bromo-2-phenyl-5h-thiazolo[4,5-c]pyridin-4-one

7-Bromo-2-phenyl-5h-thiazolo[4,5-c]pyridin-4-one

Cat. No. B8367186
M. Wt: 307.17 g/mol
InChI Key: UALRDMPHTJBNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-phenyl-5h-thiazolo[4,5-c]pyridin-4-one is a useful research compound. Its molecular formula is C12H7BrN2OS and its molecular weight is 307.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H7BrN2OS

Molecular Weight

307.17 g/mol

IUPAC Name

7-bromo-2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C12H7BrN2OS/c13-8-6-14-11(16)9-10(8)17-12(15-9)7-4-2-1-3-5-7/h1-6H,(H,14,16)

InChI Key

UALRDMPHTJBNQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C(=CNC3=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-phenyl-5H-thiazolo[4,5-c]pyridin-4-one 44 (400 mg, 1.75 mmol) in acetic acid (5 mL) at rt was treated with bromine (320 mg, 1.93 mmol) and the resulting mixture was heated at reflux for 30 min. After cooling to rt, water (20 mL) was added to the mixture. The yellow solid which formed was filtered, washed with water and dried in the air to afford 45 (527 mg). 1H NMR (400 MHz, d6-DMSO) δ: 7.57 (m, 3H), 7.70 (s, 1H), 8.05 (m, 2H). MS (EI) m/z (M+H+) 308.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name

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